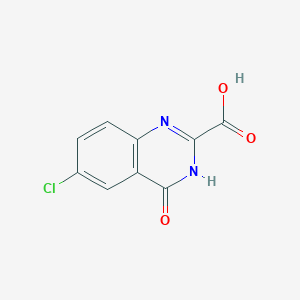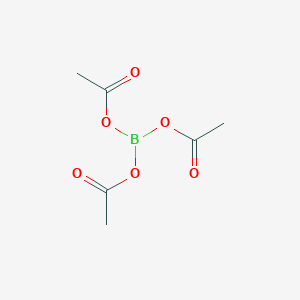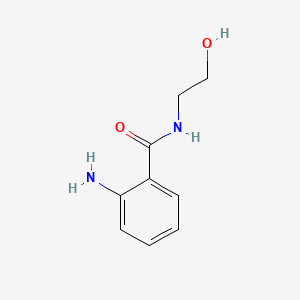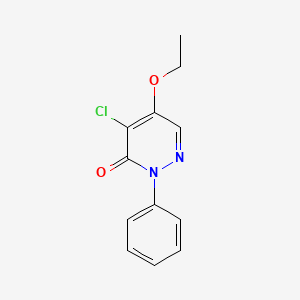
4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone
Übersicht
Beschreibung
The compound 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone is a derivative of the pyridazinone class, which is known for its diverse biological activities. This particular compound has been studied in various contexts, including its role as an intermediate in microbial degradation processes and its potential use in pharmaceutical applications due to its structural similarity to other biologically active pyridazinones .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the modification of substituents to explore structure-activity relationships. For instance, the synthesis of various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones has been reported, with the aim of examining their analgesic and anti-inflammatory activities . Similarly, the enzymatic and chemical preparation of a related compound, 5-amino-4-chloro-2-(2,3-dihydroxyphen-1-yl)-3(2H)-pyridazinone, has been described, highlighting the versatility of synthetic approaches in this chemical class .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. The reactivity of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with Vilsmeier reagent, for example, has been studied, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives. These reactions and the resulting structures have been analyzed, providing insights into the chemical behavior of these compounds .
Chemical Reactions Analysis
Pyridazinones undergo various chemical reactions that can alter their structure and, consequently, their biological activity. The reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents has been investigated, revealing interesting methyl group migration phenomena . Additionally, the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been studied, identifying several metabolites and proposing a pathway for its degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For example, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has been examined, leading to the identification of various oxidation products and providing insights into the potential metabolic pathways of these compounds . The chromatographic determination of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers has also been developed, which is essential for the qualitative and quantitative analysis of these substances .
Wissenschaftliche Forschungsanwendungen
Herbicide Action and Plant Toxicity
4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, a substituted pyridazinone compound, has been studied for its action as a herbicide. Research has shown that compounds like pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), which have a similar structure, can inhibit photosynthesis in plants like barley. This inhibition is a primary factor contributing to their phytotoxicity, making them effective as herbicides. Modifications to the pyrazon molecular structure resulted in compounds with enhanced biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development, which are essential for effective herbicidal action (Hilton et al., 1969).
Chemical Analysis and Impurities Detection
A study focused on the gas chromatographic determination of pyrazon (a related compound) and its impurities, including the non-active isomer and unreacted precursors. This research is significant for understanding the chemical composition and purity of herbicide formulations containing pyrazon, which shares a structural similarity with 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone. It's crucial for ensuring the quality and safety of herbicidal products (Výboh et al., 1974).
Bacterial Degradation and Environmental Impact
Research into the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, which is structurally similar to 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, revealed the isolation of four metabolites from the culture medium of bacteria. These findings are significant for understanding the environmental impact and breakdown of pyridazinone-based compounds in nature. The study proposed a pathway for the bacterial degradation of these compounds, highlighting their interaction with the environment and potential ecological implications (de Frenne et al., 1973).
Synthesis and Chemical Reactions
The synthesis and reactions of various pyridazinones, including those similar to 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, have been explored. This research provides insights into the chemical properties and potential applications of these compounds. The study covers various reactions and derivatives, enhancing our understanding of their chemical behavior and potential uses in different fields (Abdel, 1991).
Eigenschaften
IUPAC Name |
4-chloro-5-ethoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-10-8-14-15(12(16)11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTBPXHUBFHCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203610 | |
| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
5509-73-9 | |
| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66083 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQW2K9H9FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





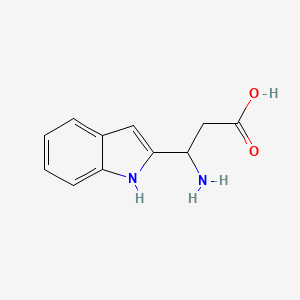
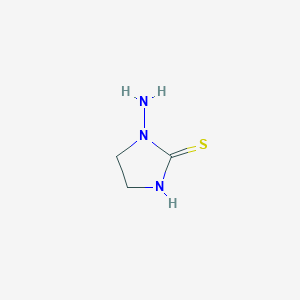

![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)

![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)


